molecular formula C20H24N2O3 B5854160 2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5854160
M. Wt: 340.4 g/mol
InChI Key: RKANZFVMJQLDRG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of phenylpiperazine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, which includes a dimethoxyphenyl group and a phenylpiperazine moiety, contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-phenylpiperazine.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-phenylpiperazine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers advantages in terms of scalability and process control.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems, modulating their activity and leading to various physiological effects.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    2-(3,4-Dimethoxyphenyl)-1-(4-benzylpiperazin-1-yl)ethanone: Similar structure but with a benzyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-8-16(14-19(18)25-2)15-20(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKANZFVMJQLDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328569
Record name 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346698-76-8
Record name 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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